Enhanced Lipophilicity via 5-Methyl Substitution Compared to Unsubstituted 2H-Indazol-2-ylacetic Acid
The 5-methyl substitution on the indazole ring of 2-(5-methyl-2H-indazol-2-yl)acetic acid increases its lipophilicity compared to the unsubstituted parent compound, 2H-indazol-2-ylacetic acid (CAS 58037-05-1). This modification is known to enhance membrane permeability and potentially improve oral bioavailability in drug candidates .
| Evidence Dimension | Lipophilicity (LogP or LogD) |
|---|---|
| Target Compound Data | Not explicitly reported in literature; inferred from methyl substitution effects on indazole scaffolds |
| Comparator Or Baseline | 2H-Indazol-2-ylacetic acid (CAS 58037-05-1) |
| Quantified Difference | Not explicitly quantified; methyl groups generally increase LogP by ~0.5 units per substitution in aromatic systems |
| Conditions | Class-level inference based on indazole SAR studies |
Why This Matters
Enhanced lipophilicity can improve cell permeability and oral absorption, making the compound a more suitable starting point for lead optimization in drug discovery compared to the unsubstituted analog.
